molecular formula C21H29NO6S B1681364 Traxoprodil mesylate CAS No. 188591-67-5

Traxoprodil mesylate

Cat. No.: B1681364
CAS No.: 188591-67-5
M. Wt: 423.5 g/mol
InChI Key: OZBWUANKVIMZIA-WRRDZZDISA-N
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Description

Traxoprodil mesylate (CP-101,606) is a potent, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, selectively targeting the GluN2B (NR2B) subunit . The NMDA receptor, a critical mediator of synaptic plasticity and excitotoxicity, is implicated in neurological disorders such as depression, stroke, and neurodegenerative diseases. This compound binds to the amino-terminal domain (ATD) of the GluN2B subunit, stabilizing a receptor conformation with low open probability, thereby reducing Ca²⁺ influx and neuronal hyperexcitability .

Preparation Methods

The synthesis of traxoprodil mesylate involves several steps:

    Protection and Bromination: 4-Hydroxypropiophenone is protected as the triisopropylsilyl ether and subsequently brominated with elemental bromine in carbon tetrachloride.

    Coupling: The resultant bromo ketone is coupled with 4-hydroxy-4-phenylpiperidine to afford the racemic amino ketone.

    Reduction: This amino ketone is stereoselectively reduced with sodium borohydride in ethanol, yielding the threo-amino alcohol.

    Desilylation: Desilylation with tetrabutylammonium fluoride furnishes the racemic phenol compound.

    Resolution: The compound is resolved into enantiomers by forming the corresponding D-tartaric acid salts.

    Final Product: The title product is obtained by dissolving the D-(-)-tartaric salt in water in the presence of methanesulfonic acid.

Chemical Reactions Analysis

Traxoprodil mesylate undergoes various chemical reactions:

Scientific Research Applications

Neuroprotective Effects

Traxoprodil has been studied for its potential to protect against neurotoxicity associated with conditions such as head injuries and neurodegenerative diseases. The compound selectively targets the NR2B subunit of the NMDA receptor, which is implicated in excitotoxicity—a process where excessive glutamate activity leads to neuronal injury.

Key Findings:

  • In animal models, traxoprodil has shown efficacy in preventing seizures induced by cocaine and reducing overall seizure duration .
  • A study indicated that traxoprodil does not protect against glutamate-induced neurotoxicity in cultured cerebellar neurons at doses up to 10 µM, suggesting a selective action on certain types of NMDA receptors .

Antidepressant Properties

Traxoprodil is being explored as a rapid-acting antidepressant. Its mechanism appears to involve modulation of brain connectivity and neurotransmitter systems.

Case Study Insights:

  • A study using resting-state functional magnetic resonance imaging (fMRI) found that traxoprodil increased hippocampal-prefrontal coupling, which is associated with antidepressant effects .
  • In forced swim tests (FST), traxoprodil demonstrated significant antidepressant-like behaviors at doses of 20 mg/kg and 40 mg/kg, independent of locomotor activity changes .

Pharmacokinetics and Administration

Understanding the pharmacokinetics of traxoprodil is crucial for its clinical application. The compound has been administered via oral and intravenous routes in various studies.

Pharmacokinetic Data:

ParameterOral Administration (300 mg)Intravenous Administration (100 mg)
Cmax (ng/mL)674246
AUC (ng × h/mL)1370856
Half-life (h)3.53.68

These values indicate that traxoprodil can achieve significant plasma concentrations through both routes, supporting its potential use in clinical settings .

Mechanism of Action

Traxoprodil mesylate exerts its effects by selectively antagonizing the NR2B subunit of the NMDA receptor. This inhibition reduces the excitotoxicity associated with excessive NMDA receptor activation, which is implicated in various neurological disorders. The compound’s neuroprotective and antidepressant effects are believed to be mediated through this pathway .

Comparison with Similar Compounds

Key Research Findings :

  • In preclinical studies, Traxoprodil mesylate (20–40 mg/kg) exhibited antidepressant-like effects in the forced swim test (FST) in mice, independent of locomotor activity .
  • It potentiates the efficacy of antidepressants like imipramine and fluoxetine, suggesting synergistic mechanisms partially involving the serotonergic system .
  • This compound demonstrates neuroprotective properties, protecting hippocampal neurons from glutamate toxicity (IC₅₀ = 10 nM) .

Comparison with Similar NR2B-Selective NMDA Antagonists

Structural and Pharmacological Profiles

The following table summarizes structural classes, potency, and mechanisms of this compound and analogous compounds:

Compound Structure Class NR2B IC₅₀/EC₅₀ Mechanism of Action Key Clinical/Preclinical Applications References
This compound Piperidine propanol derivative 10 nM Noncompetitive antagonist; stabilizes low open probability state Neuroprotection, depression, stroke
Ifenprodil Benzyl-piperidinol 0.3–1.0 µM Partial negative allosteric modulator; enhances proton inhibition Stroke, chronic pain
Ro 25-6981 4-Hydroxyphenyl derivative 9 nM High-affinity allosteric inhibition Neuroprotection, cognitive impairment
Besonprodil (CI-1041) Benzamide analog 15 nM Noncompetitive antagonist Stroke, traumatic brain injury
CP-101,606 (Traxoprodil free base) Piperidine propanol 6 nM Same as this compound Preclinical neuroprotection studies

Selectivity and Efficacy

  • This compound shows >100-fold selectivity for GluN2B over GluN2A subunits, minimizing off-target effects . In contrast, ifenprodil exhibits incomplete inhibition at saturating concentrations and cross-reactivity with σ₁ receptors, contributing to side effects like hypotension .
  • Ro 25-6981 and Besonprodil share Traxoprodil’s high GluN2B selectivity but differ in pharmacokinetics. Ro 25-6981 has superior blood-brain barrier penetration, enhancing efficacy in cognitive models .

Clinical and Preclinical Outcomes

  • Neuroprotection: this compound and Ro 25-6981 show comparable efficacy in reducing ischemic damage in stroke models, but Traxoprodil’s mesylate salt improves aqueous solubility, facilitating intravenous administration .
  • Safety Profiles : Ifenprodil’s σ₁ receptor activity limits its clinical utility, while this compound and Besonprodil exhibit cleaner safety profiles in preclinical toxicity studies .

Biological Activity

Traxoprodil mesylate (CP-101,606) is a selective antagonist of the NR2B subunit of the N-Methyl-D-aspartate (NMDA) receptor, primarily developed for its potential neuroprotective effects in conditions such as traumatic brain injury (TBI) and major depressive disorder. Its biological activity has been studied extensively, revealing significant implications for neuroprotection and antidepressant effects.

Traxoprodil selectively inhibits the NR2B subunit of the NMDA receptor, which plays a crucial role in mediating excitatory neurotransmission in the central nervous system. By blocking this receptor, traxoprodil reduces the excessive calcium influx into neurons that can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and brain injuries .

Key Mechanisms:

  • Calcium Influx Prevention : Reduces neuronal damage by preventing excessive calcium entry during glutamate release.
  • Neuroprotection : Shown to be effective in models of ischemia and TBI, suggesting its role in preserving neuronal function post-injury .
  • Antidepressant Activity : Exhibits antidepressant-like effects in animal models, potentially through interactions with serotonergic systems and neurotrophic factors .

Antidepressant Effects

Traxoprodil has demonstrated significant antidepressant-like activity in various studies. In forced swim tests (FST), it has been shown to reduce immobility time, indicating an antidepressant effect. Notably, it interacts positively when co-administered with traditional antidepressants like imipramine and fluoxetine, enhancing their efficacy without increasing locomotor activity .

Case Study Insights

  • Study Design : Animal models subjected to chronic unpredictable mild stress (CUMS) were treated with varying doses of traxoprodil (10 mg/kg, 20 mg/kg, 40 mg/kg).
  • Findings : Significant dose-dependent reductions in immobility time were observed at 7 and 14 days post-treatment. Additionally, traxoprodil administration restored levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation .

Neuroprotective Effects

Traxoprodil's potential as a neuroprotective agent has been underscored by clinical trials focusing on TBI. A randomized controlled trial indicated that patients receiving traxoprodil showed a greater proportion of favorable outcomes on the Glasgow Outcome Scale compared to placebo . Although the results hinted at reduced mortality rates and improved recovery outcomes, further studies are required to establish definitive efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of traxoprodil is essential for evaluating its therapeutic potential. The following table summarizes key pharmacokinetic parameters:

ParameterValueDoseRoute of AdministrationPopulation
Cmax674 ng/mL300 mgOralHealthy adults
T1/23.5 hours300 mgOralHealthy adults
Cmax246 ng/mL100 mgIntravenousHealthy adults
T1/23.68 hours100 mgIntravenousHealthy adults

These pharmacokinetic properties suggest that traxoprodil can be effectively administered via oral or intravenous routes, with a half-life conducive to maintaining therapeutic levels over time.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Traxoprodil mesylate as an NMDA receptor antagonist, and how does its selectivity for the NR2B subunit influence experimental design in neuropharmacology studies?

this compound acts as a noncompetitive antagonist of NMDA receptors, specifically targeting the NR2B subunit, which is critical in synaptic plasticity and excitotoxicity pathways . This subunit selectivity necessitates careful model selection: studies should prioritize NR2B-rich brain regions (e.g., hippocampus) and employ electrophysiological assays (e.g., patch-clamp) to isolate subunit-specific effects. Experimental designs should include controls for off-target NMDA subunit activity and validate selectivity via comparative assays with pan-NMDA antagonists like MK-801 .

Q. What in vivo models are commonly used to evaluate the neuroprotective effects of this compound, and what are key considerations in dose selection?

Rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion) and neurodegenerative diseases (e.g., Parkinson’s) are frequently used . Dose selection must account for species-specific pharmacokinetics: in mice, intraperitoneal (i.p.) administration at 5–40 mg/kg (suspended in 1% Tween 80) shows efficacy without significant toxicity . Researchers should validate solubility (water or DMSO ) and monitor plasma stability, as mesylate salts may degrade under light or acidic conditions .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is recommended for its specificity and linearity in quantifying Traxoprodil in plasma or brain homogenates . Method validation should include parameters like sensitivity (limit of detection ≤10 nM), precision (RSD <5%), and recovery rates (>90%). Cross-validate with mass spectrometry (LC-MS/MS) for confirmatory analyses in complex matrices .

Advanced Research Questions

Q. How should researchers address discrepancies in efficacy data across experimental models, such as variations in neuroprotection between hippocampal slice cultures and whole-animal ischemia models?

Discrepancies may arise from differences in blood-brain barrier penetration, metabolic clearance, or model-specific injury mechanisms . To resolve these:

  • Perform pharmacokinetic profiling (e.g., brain-to-plasma ratio via microdialysis) .
  • Use translational endpoints (e.g., biomarkers like glutamate levels or caspase-3 activity) to bridge in vitro and in vivo findings .
  • Conduct meta-analyses of dose-response relationships across studies to identify model-dependent biases .

Q. What methodological considerations are critical for pharmacokinetic studies of this compound, particularly regarding formulation stability?

  • Solubility: Use aqueous solutions for intravenous (IV) studies, but note that suspensions in 1% Tween 80 are required for i.p. administration due to limited solubility .
  • Stability: Protect from light exposure (mesylate salts are photolabile ). Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Bioavailability: Compare IV vs. i.p. routes using AUC calculations and adjust doses to account for reduced bioavailability in suspension formulations .

Q. How does the stereochemical purity of this compound impact receptor binding kinetics in electrophysiological studies?

Optical purity (>99%) is critical, as enantiomeric impurities may alter NR2B binding affinity . Methodological steps include:

  • Validate enantiomeric purity via chiral HPLC or circular dichroism.
  • Correlate purity with functional outcomes (e.g., IC50 shifts in patch-clamp assays).
  • Use optically pure reference standards (e.g., CP-101606 mesylate) for comparative studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies with correlated behavioral endpoints?

  • Multivariate analysis: Use MANOVA to account for correlations between endpoints (e.g., locomotor activity and memory tests) .
  • Dose-response modeling: Fit data to sigmoidal curves (e.g., Hill equation) and calculate EC50 values with 95% confidence intervals.
  • Adjust for multiple comparisons: Apply Bonferroni or false discovery rate (FDR) corrections to minimize Type I errors .

Q. Methodological Resources

  • Experimental Design: Reference NR2B-specific antagonists (e.g., Besonprodil) as positive controls .
  • Data Validation: Follow IUPAC guidelines for compound characterization, including NMR, mass spectrometry, and elemental analysis .
  • Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including dose justification and 3R principles (Replacement, Reduction, Refinement) .

Properties

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172230
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-67-5
Record name Traxoprodil mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAXOPRODIL MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Traxoprodil mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Traxoprodil mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Traxoprodil mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Traxoprodil mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Traxoprodil mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Traxoprodil mesylate

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